(1,3,4-Thiadiazol-2-yl)methanamine hydrochloride
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Overview
Description
(1,3,4-Thiadiazol-2-yl)methanamine hydrochloride is a chemical compound that belongs to the class of 1,3,4-thiadiazoles.
Mechanism of Action
Target of Action
Similar 1,3,4-thiadiazole derivatives have been reported to exhibit antimicrobial properties , suggesting that their targets may include bacterial or fungal cells.
Mode of Action
It is known that 1,3,4-thiadiazole derivatives can interact with their targets, leading to changes in the target’s function . The specific interactions and resulting changes would depend on the exact nature of the target.
Biochemical Pathways
Given the antimicrobial properties of similar compounds , it is likely that this compound affects pathways related to microbial growth and survival.
Pharmacokinetics
The compound’s molecular weight is 15162 , which suggests that it may have good bioavailability due to its relatively small size.
Result of Action
Based on the antimicrobial properties of similar compounds , it can be inferred that this compound may inhibit the growth of certain microbes, leading to their death.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3,4-Thiadiazol-2-yl)methanamine hydrochloride typically involves the reaction of hydrazonoyl chlorides with thiocyanates or thiosemicarbazides. One common method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with methyl hydrazinecarbodithioate or hydrazinecarbothioamide in the presence of triethylamine . The reaction is usually carried out in absolute ethanol under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(1,3,4-Thiadiazol-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiadiazole derivatives .
Scientific Research Applications
(1,3,4-Thiadiazol-2-yl)methanamine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the production of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
- (2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine hydrochloride
- 1-(4-Isopropyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride
Properties
IUPAC Name |
1,3,4-thiadiazol-2-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3S.ClH/c4-1-3-6-5-2-7-3;/h2H,1,4H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MONMCSRLKPNCDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(S1)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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